1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE
Description
The compound 1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine features a triazoloquinazoline core with two key substituents:
- Position 3: A 4-methylbenzenesulfonyl group, which introduces electron-withdrawing and hydrophobic properties.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2S/c1-19-11-13-21(14-12-19)35(33,34)26-25-27-24(22-9-5-6-10-23(22)32(25)29-28-26)31-17-15-30(16-18-31)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGSBFRFGRNJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Quinazoline Formation: The quinazoline moiety can be synthesized via a condensation reaction between anthranilic acid derivatives and formamide or other suitable reagents.
Piperazine Substitution: The final step involves the substitution of the triazoloquinazoline core with a phenylpiperazine group, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Structural Analogues of Triazoloquinazoline Derivatives
Core Structure Variations
- Triazoloquinazoline vs. Thieno-Fused Triazolopyrimidines: Thieno-fused triazolopyrimidines (e.g., thieno-[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines) demonstrated superior anticancer activity compared to triazoloquinazolines, attributed to enhanced solubility and cellular uptake . Key Finding: The quinazoline core in the target compound may require structural modifications (e.g., fused thieno rings) to improve bioactivity .
Substituent Effects on Bioactivity
- Sulfonyl Groups: 4-Methylbenzenesulfonyl (target compound): Balances hydrophobicity and metabolic stability. 4-Nitrophenylsulfonyl (): Electron-withdrawing nitro group may enhance reactivity but reduce metabolic stability .
- Piperazinylmethyl-quinazolinone (): Demonstrates versatility in piperazine positioning but lacks direct activity data .
Research Findings and Implications
- The target compound’s phenylpiperazine group may address this limitation, though experimental validation is needed.
Activité Biologique
The compound 1-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine is a synthetic derivative that combines the pharmacological properties of triazoles and quinazolines. This article explores its biological activity, focusing on its anticancer potential, mechanism of action, and therapeutic applications.
Chemical Structure
The compound's structure is characterized by a triazole ring fused with a quinazoline moiety and a piperazine group. This unique combination is believed to enhance its biological efficacy.
Biological Activity Overview
Research indicates that compounds containing triazole and quinazoline structures exhibit a wide range of biological activities, particularly in cancer therapy. The following sections summarize key findings regarding the biological activity of the compound.
Anticancer Activity
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of triazoloquinazoline derivatives against various cancer cell lines, including HCT116 (colorectal carcinoma) and MCF-7 (breast cancer). The compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.43 µM to 27.05 µM across different cell lines .
- Notably, derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and promote cell death .
- Additionally, it has been shown to inhibit cell migration and invasion by downregulating epithelial-mesenchymal transition markers such as vimentin and ZEB1 .
Table: Summary of Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induction of apoptosis via ROS generation |
| MCF-7 | 27.05 | Inhibition of migration; downregulation of EMT |
| HePG-2 | 29.47 | Apoptosis induction; cell cycle arrest at G2/M |
| PC3 | 39.41 | Apoptosis; selective toxicity |
Case Studies
Several studies have highlighted the potential of triazoloquinazolines in clinical applications:
- Wei et al. (2019) reported that a similar triazole derivative exhibited significant anticancer activity in vivo without toxicity to normal tissues. The study emphasized the compound's role as a p53 activator, enhancing its effectiveness against multidrug-resistant cancer cells .
- El-Shershaby et al. (2020) synthesized a series of triazoloquinazolines and evaluated their anticancer properties against multiple human cancer cell lines. Their findings indicated that certain derivatives displayed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
